molecular formula C9H6N2 B020398 5-Cyanoindole CAS No. 15861-24-2

5-Cyanoindole

Cat. No.: B020398
CAS No.: 15861-24-2
M. Wt: 142.16 g/mol
InChI Key: YHYLDEVWYOFIJK-UHFFFAOYSA-N
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Description

5-Cyanoindole is an organic compound belonging to the indole family, characterized by a cyano group (-CN) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of the cyano group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

5-Cyanoindole is known to function as an enzyme inhibitor

Mode of Action

It’s known that the structure and electronic properties of the electronic ground and the lowest excited singlet states of this compound were determined using rotationally resolved spectroscopy . This suggests that this compound may interact with its targets through electronic interactions, but more research is needed to confirm this and to understand any resulting changes.

Biochemical Pathways

It is involved in the preparation of dihydroisoquinolines, benzoylindoles, 4,5-dihydrocyclopenta [c]quinolones, and vinyl indoles

Result of Action

As an enzyme inhibitor, it likely affects the activity of its target enzymes, but the specific effects depend on the identity of these targets .

Action Environment

The protocol is environmentally friendly compared to previously reported routes, avoiding the use of cyanide reagents and heavy metals . This suggests that environmental factors could influence the action, efficacy, and stability of this compound, but more research is needed to understand these influences.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanoindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.

Major Products:

Comparison with Similar Compounds

    Indole: The parent compound of 5-Cyanoindole, lacking the cyano group.

    4-Cyanoindole: Similar structure but with the cyano group at the fourth position.

    3-Cyanoindole: Cyano group attached to the third position.

Uniqueness: this compound is unique due to its specific positioning of the cyano group, which influences its reactivity and biological activity. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive compounds .

Properties

IUPAC Name

1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYLDEVWYOFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Record name 5-cyanoindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91201-84-2
Record name 1H-Indole-5-carbonitrile, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91201-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40166477
Record name Indole-5-carbonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-24-2
Record name Indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15861-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carbonitrile
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Record name Indole-5-carbonitrile
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Record name Indole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

CuCN (3.7 g, 40.70 mmol) was added to a solution of 5-bromo-1H-indole (5 g, 25.26 mmol) in 1-methylpyrrolidin-2-one (25 mL), and the resulting solution was stirred at reflux for 18 hours. The reaction mixture was then added to 200 g of ice and the mixture was filtered. The filter cake was washed with ammonium hydroxide (3×50 mL). The residue was dissolved in chloroform (600 mL) and then filtered. The organic layer was washed with water (200 mL), and dried (MgSO4). After a further filtration, the filtrate was concentrated to yield 3.7 g (82%) of 1H-indole-5-carbonitrile as brown oil.
Name
CuCN
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-iodoindole (0.36 g; 1.48 mmol), NaCN (0.15 g; 3 mmol), Pd(Ph3)4 (0.23 g; 0.22 mmol) and CuI (0.06 g; 0.3 mmol) in anhydrous CH3CN (3 ml) was refluxed for 2.5 h under N2. After cooling to room temperature, the mixture was diluted to 20 ml with EtOAc and filtered through a pad of Celite. The filtrate was washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure, dissolved in a small volume of CH2Cl2 and filtered through a small pad of SiO2, which was washed with fresh CH2Cl2. The combined filtrates were evaporated to dryness under reduced pressure to give the title compound (0.2 g; 95%) as colourless solid. 1H-NMR (CDCl3) 6.62 (tr, 1H, J=2.5 Hz); 7.33 (tr, 1H, J=2.5 Hz); 7.39-7.47 (m, 2H); 7.98 (s, 1H); 8.51 (broad s, 1H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.06 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.00 mmol) dried KI (55 mg, 0.331 mmol, 20 mol %) and CuI (32 mg, 0.168 mmol, 10 mol %), 5-Bromoindole (327 mg, 1.667 mmol), evacuated and backfilled with argon three times. Anhydrous toluene (1.1 mL) and N,N′-dimethylethylenediamine (180 μL, 1.691 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The organic layers combined were washed with 5 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with a desired product area of 99%. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 225 mg (95% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
32 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
180 μL
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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